(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)9-6(10)4-5-7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATFHIXOSISRKW-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134276-00-9 | |
| Record name | 4-(TERT-BUTYLAMINO)-4-OXO-2-BUTENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid typically involves the reaction of tert-butylamine with a suitable precursor, such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base to facilitate the nucleophilic addition of the amine to the carbonyl group, followed by subsequent dehydration to form the enone system.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated or partially saturated products.
Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The enone system can participate in Michael addition reactions, while the tert-butylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
(a) Aromatic vs. Aliphatic Substituents
- (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS 63104-97-2): The nitro group enhances electrophilicity, making this compound reactive in nucleophilic substitutions. Its safety profile includes hazards such as skin irritation, as noted in GHS-compliant safety data sheets .
- (E)-4-(Anthracen-2-ylamino)-4-oxobut-2-enoic acid (2-AHD): The anthracene moiety enables host-guest interactions with cucurbit[7]uril (Q[7]), forming a 1:1 complex with a binding constant of 7.70 × 10⁵ M⁻¹.
(b) Steric and Electronic Modifications
- (Z)-4-(tert-Butylamino)-4-oxobut-2-enoic Acid: The Z-isomer exhibits distinct stereoelectronic properties due to the spatial arrangement of the tert-butylamino group. This configuration may reduce steric hindrance in binding pockets compared to the E-isomer .
- (E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid: The thiophene and methoxycarbonyl groups enhance its potency as a human thymidylate synthase (hTS) inhibitor, demonstrating IC50 values in the micromolar range. This contrasts with the tert-butylamino derivative, where bulkier substituents may limit enzyme access .
Physicochemical Properties
Biological Activity
(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid, also known as TBAC, is an organic compound characterized by its unique structure that includes a tert-butylamino group and a conjugated enone system. This compound has been the subject of various studies aimed at elucidating its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of TBAC is C₉H₁₃N₁O₃, featuring a double bond between the second and third carbons, which classifies it as an α,β-unsaturated carbonyl compound. The presence of both an amino group and a carboxylic acid suggests its potential as an amino acid analogue.
The biological activity of TBAC is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The enone system can participate in Michael addition reactions, while the tert-butylamino group may form hydrogen bonds or ionic interactions with target biomolecules. These interactions can modulate the activity of target proteins, influencing various biochemical pathways involved in cellular processes.
1. Antimicrobial Properties
Preliminary studies have indicated that TBAC may exhibit antimicrobial properties similar to other compounds with related structures. Its unique tert-butylamino substitution may enhance its lipophilicity, potentially influencing its interaction with biological membranes and microbial targets.
2. Inhibition of Matrix Metalloproteinases (MMPs)
Recent research has suggested that TBAC could act as an inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and various diseases including cancer and arthritis. The specific inhibitory effects on MMPs warrant further investigation to explore its therapeutic potential in treating conditions associated with MMP dysregulation.
3. Anti-inflammatory Activity
Studies on structurally related compounds have demonstrated anti-inflammatory activities, suggesting that TBAC might possess similar effects. The mechanism may involve the modulation of inflammatory pathways through interactions with key enzymes or receptors involved in inflammation .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The uniqueness of TBAC lies in its specific tert-butylamino substitution, which may enhance its biological interactions compared to other similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Aminoacrylic Acid | α,β-unsaturated carboxylic acid | Exhibits antimicrobial properties |
| 4-Aminobutenoic Acid | Amino acid analogue | Known for neuroprotective effects |
| 4-(Dimethylamino)butenoic Acid | Amino-substituted derivative | Demonstrates significant anticancer activity |
Q & A
Q. What are the optimal synthetic routes for (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid, and how can purity be ensured?
The compound is typically synthesized via condensation reactions between tert-butylamine and maleic anhydride derivatives. Key steps include:
- Amine protection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine functionality during synthesis .
- Reaction optimization : Temperature control (15–25°C) and pH adjustments to stabilize intermediates and minimize side reactions. Stirring under inert atmospheres improves yield .
- Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via HPLC with UV detection (λ = 254 nm) .
Q. How is the structural characterization of this compound performed?
Characterization relies on spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR identify the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons) and tert-butyl group signals (δ ~1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 228.1) .
- IR spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~1650 cm (amide C=O) validate functional groups .
Q. What precautions are necessary for handling this compound in laboratory settings?
Safety protocols include:
- Irritant mitigation : Use of gloves and goggles due to amine-related irritant properties .
- Stability considerations : Storage at –20°C under anhydrous conditions to prevent hydrolysis of the tert-butylamide group .
Advanced Research Questions
Q. How can conflicting data on the biological activity of structural analogs be resolved?
Structural analogs (e.g., thiophene or fluorophenyl derivatives) may show divergent activities due to electronic or steric effects. Methodological approaches include:
- Comparative SAR studies : Systematic substitution of the tert-butyl group with methyl, ethyl, or aryl groups to assess activity trends .
- Computational modeling : Density Functional Theory (DFT) to calculate charge distribution and HOMO-LUMO gaps, correlating with experimental IC values in enzyme inhibition assays .
- PASS algorithm : Prediction of activity spectra to prioritize targets (e.g., kinase vs. protease inhibition) .
Q. What experimental strategies are used to study the compound’s reactivity in biological systems?
Advanced mechanistic studies involve:
- Metabolic pathway analysis : Incubation with liver microsomes and LC-MS/MS to identify metabolites (e.g., oxidative deamination or β-oxidation products) .
- Isotopic labeling : C-labeled tert-butyl groups track metabolic fate in cell cultures .
- Kinetic studies : Stopped-flow spectroscopy to measure reaction rates with thiols (e.g., glutathione), indicating potential redox-mediated toxicity .
Q. How can contradictory results in enzyme inhibition assays be addressed?
Discrepancies may arise from assay conditions or isoform specificity. Solutions include:
- Buffer optimization : Varying pH (6.5–7.5) and ionic strength to mimic physiological environments .
- Isoform profiling : Screening against recombinant enzyme isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates .
- Data normalization : Internal controls (e.g., staurosporine for kinase assays) to correct for batch-to-batch variability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 15–25°C | Prevents decomposition | |
| Reaction Time | 12–24 hours | Ensures complete Boc deprotection | |
| Solvent | Anhydrous DMF | Enhances solubility |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Substituent | Target Enzyme | IC (µM) | Notes |
|---|---|---|---|
| 4-Fluorophenyl | COX-2 | 0.45 | Improved selectivity |
| Thiophene-2-yl | HDAC6 | 2.3 | Moderate potency |
| tert-Butyl (parent) | MMP-9 | 8.7 | Low solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
